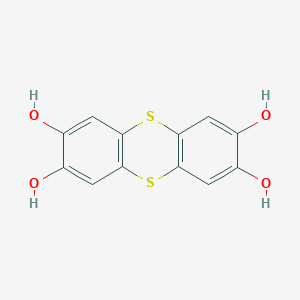
2,3,7,8-Thianthrenetetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8-Thianthrenetetrol is a sulfur-containing heterocyclic compound with the chemical formula C12H8O4S2 It is characterized by a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Thianthrenetetrol typically involves the use of arenethiols as starting materials. One common method includes the reaction of arenethiols with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another approach involves the use of S2Cl2 and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalytic amounts of trifluoromethanesulfonic acid in hexafluoroisopropyl alcohol at elevated temperatures has been reported to produce thianthrene derivatives in significant yields .
Chemical Reactions Analysis
Types of Reactions: 2,3,7,8-Thianthrenetetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfur atoms play a crucial role.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .
Scientific Research Applications
2,3,7,8-Thianthrenetetrol has a wide range of applications in scientific research:
Biology: The compound’s redox behavior and electron-donating properties make it useful in biological studies, particularly in understanding electron transfer processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3,7,8-Thianthrenetetrol involves its redox behavior and electron-donating properties. The sulfur atoms in the compound facilitate electron transfer processes, making it an effective electron donor. This property is utilized in various chemical reactions and applications, including the development of organic electronic materials .
Comparison with Similar Compounds
Thianthrene: A sulfur-containing heterocyclic compound with similar structural properties.
Dibenzothiophene: Another sulfur-containing compound with a fused ring structure.
Benzothiophene: A simpler sulfur-containing heterocyclic compound.
Uniqueness: 2,3,7,8-Thianthrenetetrol is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. Its redox behavior and electron-donating properties make it distinct from other similar compounds .
Properties
CAS No. |
24066-96-4 |
|---|---|
Molecular Formula |
C12H8O4S2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
thianthrene-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4,13-16H |
InChI Key |
KPWWYSXDMXFVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















